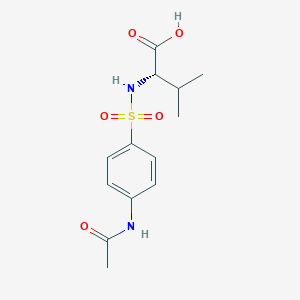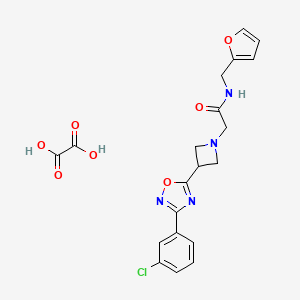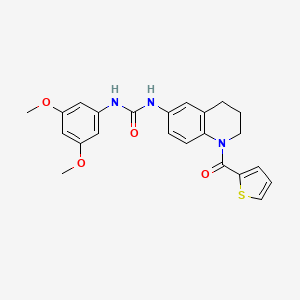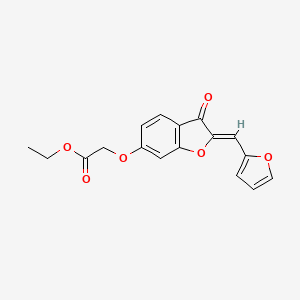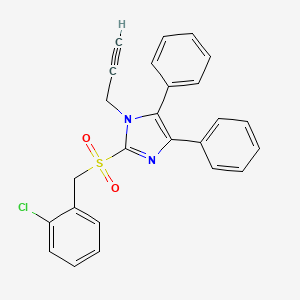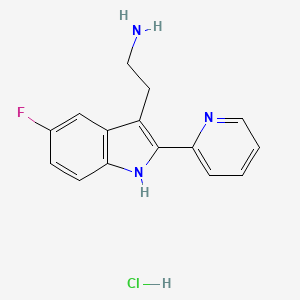
3-(2-Aminoethyl)-5-fluoro-2-pyridin-2-yl-1H-indole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Aminoethyl)-5-fluoro-2-pyridin-2-yl-1H-indole hydrochloride is a chemical compound with significant potential in various scientific and industrial applications. This compound is characterized by its unique structure, which includes an indole ring system substituted with a fluorine atom and a pyridine ring, along with an aminoethyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various uses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Aminoethyl)-5-fluoro-2-pyridin-2-yl-1H-indole hydrochloride typically involves multiple steps, starting with the preparation of the indole core. The fluorination step is crucial and is often achieved using fluorinating agents such as Selectfluor or DAST (diethylaminosulfur trifluoride). The introduction of the pyridine ring can be done through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Buchwald-Hartwig coupling. The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety. Purification steps, such as recrystallization or chromatography, would be used to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The indole nitrogen can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The fluorine atom can be reduced to a hydrogen atom, although this is less common.
Substitution Reactions: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution Reactions: Electrophilic substitution reactions typically use strong acids like sulfuric acid (H2SO4) or halogenating agents like bromine (Br2).
Major Products Formed:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: 3-(2-Aminoethyl)-5-fluoro-2-pyridin-2-yl-1H-indole.
Substitution Reactions: Nitro-substituted or halogenated pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its indole core is particularly valuable in the development of pharmaceuticals and agrochemicals.
Biology: The biological applications of this compound are vast. It can be used as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems. Its structural similarity to neurotransmitters like serotonin makes it useful in neurochemical research.
Medicine: In medicine, this compound has potential as a lead compound for drug development. Its ability to interact with various biological targets can be exploited to design new therapeutic agents. It may also be used in the development of diagnostic tools.
Industry: In the industry, this compound can be used in the manufacture of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for applications requiring high stability and reactivity.
Mécanisme D'action
The mechanism by which 3-(2-Aminoethyl)-5-fluoro-2-pyridin-2-yl-1H-indole hydrochloride exerts its effects depends on its molecular targets and pathways. The indole core can interact with various receptors and enzymes, modulating their activity. The fluorine atom can enhance the compound's binding affinity and selectivity towards specific targets. The aminoethyl group can participate in hydrogen bonding, further influencing its biological activity.
Comparaison Avec Des Composés Similaires
Tryptamine: A structurally similar compound with applications in neuroscience.
Serotonin: A neurotransmitter with a similar indole core.
Melatonin: Another indole derivative with applications in regulating sleep.
Uniqueness: 3-(2-Aminoethyl)-5-fluoro-2-pyridin-2-yl-1H-indole hydrochloride stands out due to its unique combination of functional groups, which provides it with distinct chemical and biological properties compared to its analogs. Its fluorinated structure and pyridine ring contribute to its enhanced reactivity and specificity.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and versatile applications make it a valuable compound for future research and development.
Propriétés
IUPAC Name |
2-(5-fluoro-2-pyridin-2-yl-1H-indol-3-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3.ClH/c16-10-4-5-13-12(9-10)11(6-7-17)15(19-13)14-3-1-2-8-18-14;/h1-5,8-9,19H,6-7,17H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWKBVSOAGFKLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C3=C(N2)C=CC(=C3)F)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanone](/img/structure/B2802708.png)
![N-benzyl-4-{2-[({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide](/img/structure/B2802710.png)
![2-[3-(3-Methoxypropyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2802715.png)
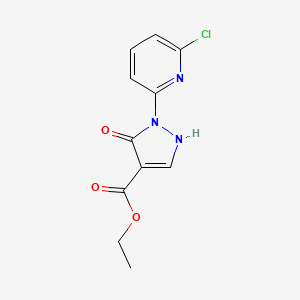

![3-[4-(Sec-butyl)anilino]-1-(4-fluorophenyl)-1-propanone](/img/structure/B2802721.png)
